[4-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid
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Overview
Description
[4-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected ethylamino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with piperidine, which is functionalized to introduce the Boc-protected ethylamino group.
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of Acetic Acid Moiety: The acetic acid moiety can be introduced via alkylation reactions using appropriate alkyl halides or through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the ethylamino group.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group or the acetic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, [4-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid serves as a building block for more complex molecules. Its protected amino group allows for selective deprotection and subsequent functionalization.
Biology
The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its structural features make it a candidate for drug design and development.
Medicine
In medicinal chemistry, this compound can be a precursor to drugs targeting specific receptors or enzymes. Its ability to undergo various chemical transformations makes it versatile for creating diverse pharmacophores.
Industry
Industrially, the compound can be used in the production of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which [4-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
[4-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
[4-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-butyric acid: Features a butyric acid moiety, offering different steric and electronic properties.
Uniqueness
The uniqueness of [4-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid lies in its specific combination of functional groups, which provides a balance of reactivity and stability. The Boc-protected amino group allows for selective deprotection, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-[4-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-16(13(19)20-14(2,3)4)11-6-8-15(9-7-11)10-12(17)18/h11H,5-10H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMCGVFHTPZGFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)CC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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